Hydrocortisone-d4 (CAS 73565-87-4), also known as cortisol-d4, is a highly enriched, stable deuterium-labeled analog of the primary human glucocorticoid. In clinical and research settings, accurate quantification of cortisol in complex biological matrices (serum, plasma, urine, saliva) is critical for diagnosing endocrine disorders such as Cushing's and Addison's diseases, as well as monitoring stress and metabolic syndrome. While immunoassays suffer from cross-reactivity with structural analogs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior specificity. Hydrocortisone-d4 serves as the optimal internal standard for these assays, offering identical physicochemical properties, extraction recoveries (>89%), and chromatographic retention times as endogenous cortisol, while providing a distinct mass-to-charge (m/z) shift that ensures precise quantification even at trace levels[1].
Substituting hydrocortisone-d4 with lighter isotopologues (such as cortisol-d2 or -d3) or structural analogs (such as dexamethasone) fundamentally compromises assay integrity. Endogenous cortisol possesses natural M+2 and M+3 isotopic contributions. At elevated physiological concentrations, these natural heavy isotopes overlap with the mass channels of d2 and d3 internal standards, causing isotopic cross-talk that artificially inflates the internal standard signal and distorts the calibration curve at the lower limit of quantification. Furthermore, structural analogs do not perfectly co-elute with cortisol. Because matrix effects—such as ion suppression or enhancement—in LC-MS/MS are highly time-dependent, a non-co-eluting standard will experience a different ionization environment than the target analyte, leading to uncorrected signal variations and unacceptable coefficients of variation (CV >10%) in high-throughput settings [1].
In LC-MS/MS quantification, the natural isotopic distribution of the target analyte can interfere with the internal standard. Endogenous cortisol (m/z 363) has a natural M+2 abundance of approximately 1.2% and an M+3 abundance of ~0.1%. When using cortisol-d2 or cortisol-d3 as internal standards, high concentrations of endogenous cortisol (e.g., >500 nmol/L in Cushing's syndrome samples) create significant signal in the d2/d3 MRM channels, skewing the analyte-to-IS ratio. Hydrocortisone-d4 provides a clean +4 Da mass shift (m/z 367 to 121 transition), moving the internal standard safely beyond the M+3 natural isotopic envelope. This negligible M+4 interference ensures a linear calibration curve and maintains accuracy down to a lower limit of quantification (LLOQ) of 1-2 ng/mL[1].
| Evidence Dimension | Isotopic cross-talk interference at high analyte concentrations |
| Target Compound Data | Cortisol-d4 (+4 Da mass shift): Negligible M+4 background interference |
| Comparator Or Baseline | Cortisol-d2 / Cortisol-d3: Subject to M+2 (~1.2%) and M+3 (~0.1%) overlap from endogenous cortisol |
| Quantified Difference | Complete elimination of baseline distortion caused by natural heavy isotopes |
| Conditions | LC-MS/MS MRM transitions at high physiological cortisol concentrations (>500 nmol/L) |
Prevents the overestimation of trace cortisol levels and ensures robust calibration curves in clinical diagnostics.
Biological matrices like urine and serum contain thousands of compounds that cause transient ion suppression or enhancement in the electrospray ionization (ESI) source. Structural analogs used as internal standards (e.g., dexamethasone) elute at different retention times than cortisol, meaning they do not experience the same matrix effects. Hydrocortisone-d4 is chemically identical to cortisol and co-elutes exactly (e.g., RT = 8.00 min). This perfect co-elution ensures that any ion suppression affecting the endogenous cortisol equally affects the d4-standard. As a result, the peak area ratio remains constant, yielding extraction recoveries of 85-105% and intra-assay coefficients of variation (CV) of <5%, compared to the >10% CVs often seen with non-isotopic or non-co-eluting standards[1].
| Evidence Dimension | Intra-assay Coefficient of Variation (CV) and Recovery |
| Target Compound Data | Cortisol-d4: CV <5%, Recovery 85-105% |
| Comparator Or Baseline | Structural analog internal standards (e.g., dexamethasone): CV often >10% due to uncorrected matrix effects |
| Quantified Difference | >50% reduction in assay variability (CV) due to exact co-elution |
| Conditions | LC-MS/MS analysis of human urine or serum extracts |
Guarantees high reproducibility and accuracy in high-throughput clinical laboratories handling complex biological samples.
Hydrocortisone-d4 (9,11,12,12-d4) is uniquely suited for tracing glucocorticoid metabolism in vivo because of the specific placement of its deuterium atoms. The enzyme 11β-HSD2 oxidizes cortisol to cortisone, removing the deuterium at the 11-alpha position to form d3-cortisone. Subsequently, 11β-HSD1 reduces d3-cortisone back to cortisol, adding an unlabeled proton to form d3-cortisol. By measuring the dilution of d4-cortisol by d3-cortisol via LC-MS/MS (m/z 367 vs 366), researchers can directly quantify tissue-specific 11β-HSD1 reductase activity (e.g., ~28 nmol/min appearance rate) independent of adrenal cortisol production. Generic radiotracers or non-specifically labeled isotopes cannot provide this bidirectional metabolic resolution [1].
| Evidence Dimension | Tracking of 11β-HSD1/2 interconversion |
| Target Compound Data | Cortisol-d4: Yields distinct d3-cortisone and d3-cortisol metabolites via 11-alpha deuterium loss |
| Comparator Or Baseline | Unlabeled cortisol or generic isotopes: Cannot distinguish between de novo adrenal synthesis and local tissue regeneration |
| Quantified Difference | Enables direct quantification of extra-adrenal cortisol regeneration (e.g., ~28 nmol/min appearance rate) |
| Conditions | In vivo stable isotope infusion coupled with LC-MS/MS quantification |
Provides an indispensable, non-radioactive tool for evaluating 11β-HSD1 inhibitors in obesity, diabetes, and metabolic syndrome research.
Procured as the gold-standard internal standard for LC-MS/MS assays measuring free cortisol in urine, serum, and saliva for the diagnosis of Cushing's syndrome, Addison's disease, and congenital adrenal hyperplasia (CAH). The +4 Da mass shift is critical to prevent isotopic cross-talk at high physiological concentrations [1].
Used to accurately quantify endogenous versus exogenous glucocorticoid levels in complex matrices, relying on its perfect co-elution to correct for severe ion suppression that would otherwise distort results [1].
Employed as an in vivo stable isotope tracer to measure the localized regeneration of cortisol by 11β-HSD1 in adipose and hepatic tissues, leveraging the specific loss of the 11-alpha deuterium to track metabolic flux [2].
Utilized as a robust internal standard for quantifying stress biomarkers in diverse and highly complex animal matrices (e.g., hair, feces). The exact co-elution of hydrocortisone-d4 overcomes the severe, unpredictable matrix effects found in these crude environmental samples, ensuring reliable cross-species data [1].